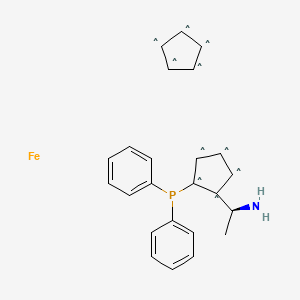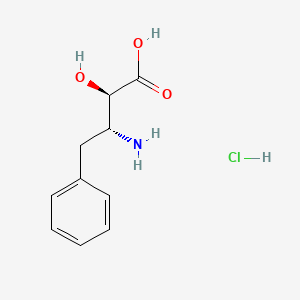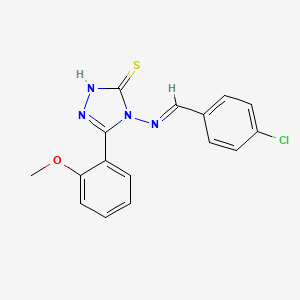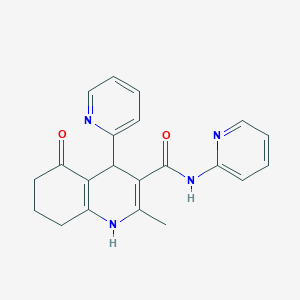![molecular formula C6H6N4O3 B12052691 1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)
1-Methyluric Acid-[13C4,15N3]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyluric Acid-[13C4,15N3] is a labeled compound used in various scientific research applications. It is a derivative of uric acid, specifically methylated at the 1-position, and isotopically labeled with carbon-13 and nitrogen-15. This compound is often used as a tracer in metabolic studies and for the investigation of biochemical pathways involving purines.
Vorbereitungsmethoden
The synthesis of 1-Methyluric Acid-[13C4,15N3] involves the incorporation of isotopically labeled precursors into the uric acid structureThe reaction conditions often require the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the desired positions .
Analyse Chemischer Reaktionen
1-Methyluric Acid-[13C4,15N3] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-Methyluric Acid-[13C4,15N3] into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
1-Methyluric Acid-[13C4,15N3] is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving purine metabolism and the investigation of biochemical pathways.
Biology: Helps in understanding the metabolic fate of purines and their role in various biological processes.
Medicine: Used in pharmacokinetic studies to track the metabolism of drugs that involve purine derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for purine-based products
Wirkmechanismus
The mechanism of action of 1-Methyluric Acid-[13C4,15N3] involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. It targets specific enzymes involved in purine metabolism, such as xanthine oxidase and uricase. By tracing the labeled isotopes, researchers can study the molecular pathways and interactions of purines within the body .
Vergleich Mit ähnlichen Verbindungen
1-Methyluric Acid-[13C4,15N3] can be compared with other similar compounds such as:
3-Methyluric Acid-2,4,5,6-13C4, 1,3,9-15N3: Another isotopically labeled uric acid derivative used in similar research applications.
1,7-Dimethyluric Acid: A methylated uric acid derivative with different methylation positions, used in studies of caffeine metabolism.
7-Methyluric Acid: A compound with methylation at the 7-position, used in various biochemical studies.
These comparisons highlight the uniqueness of 1-Methyluric Acid-[13C4,15N3] in terms of its specific labeling and methylation, making it a valuable tool in metabolic and biochemical research.
Eigenschaften
Molekularformel |
C6H6N4O3 |
|---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
1-methyl-7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1 |
InChI-Schlüssel |
QFDRTQONISXGJA-BYSJPOJGSA-N |
Isomerische SMILES |
C[15N]1[13C](=O)[13C]2=[13C]([15NH]C(=O)N2)[15NH][13C]1=O |
Kanonische SMILES |
CN1C(=O)C2=C(NC(=O)N2)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)


![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)


![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

